2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N,N-dimethylethanesulfonamide
Description
2-{3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N,N-dimethylethanesulfonamide is a structurally complex molecule featuring a 4-(4-bromophenyl)-1,3-thiazole core, a 4-hydroxy-2-imino-2,5-dihydro-1H-pyrrole ring, and a dimethyl-ethanesulfonamide side chain. The bromophenyl-thiazole moiety is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition and antimicrobial activity . The hydroxy-imino-pyrrole group may contribute to hydrogen bonding and metal coordination, while the sulfonamide side chain enhances solubility and bioavailability .
Properties
Molecular Formula |
C17H19BrN4O3S2 |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-[4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide |
InChI |
InChI=1S/C17H19BrN4O3S2/c1-21(2)27(24,25)8-7-22-9-14(23)15(16(22)19)17-20-13(10-26-17)11-3-5-12(18)6-4-11/h3-6,10,19,23H,7-9H2,1-2H3 |
InChI Key |
ZZBROOXQBFVGFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N,N-dimethylethanesulfonamide involves multiple steps. One common method starts with the preparation of 4-(4-bromophenyl)-1,3-thiazole-2-amine, which is then reacted with 2-mercapto-3-(2-methylphenyl)-2-propenoic acid in the presence of dichloromethane and catalytic amounts of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole monohydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the imino group results in amines.
Scientific Research Applications
Structural Features
The compound features several notable structural components:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
- Bromophenyl Substituent : Enhances lipophilicity and potential interactions with biological targets.
- Pyrrole Moiety : Contributes to the compound's overall stability and reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism involves the inhibition of lipid biosynthesis in bacterial membranes, leading to compromised cell integrity. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal species.
Case Studies
- In vitro Studies : Various derivatives of the compound were tested against microbial strains using the turbidimetric method, showing promising results comparable to standard antibiotics.
- Mechanism Elucidation : Investigations into the molecular interactions revealed that the thiazole ring plays a critical role in binding to bacterial enzymes involved in lipid synthesis.
Anticancer Potential
The anticancer efficacy of this compound has been extensively studied, particularly against human breast adenocarcinoma cell lines (MCF7). The compound's interaction with key cellular targets involved in cancer cell proliferation has been supported by molecular docking studies.
Case Studies
- Cell Viability Assays : The Sulforhodamine B (SRB) assay demonstrated that certain derivatives exhibited IC50 values indicating strong antiproliferative effects.
- Target Interaction Studies : The presence of the thiazole ring facilitates interactions with specific receptors that mediate cell signaling pathways related to tumor growth.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced significantly by its structural components:
- Electron-Withdrawing Groups : Enhance antimicrobial properties.
- Electron-Donating Groups : Improve anticancer activity by altering interaction dynamics with cellular targets.
Mechanism of Action
The mechanism of action of 2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N,N-dimethylethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and thiazole ring can facilitate binding to specific sites, while the hydroxy and imino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it to structurally analogous molecules, focusing on substituents, synthetic routes, and inferred bioactivity. Key comparisons are summarized in Table 1 .
Table 1: Structural and Functional Comparison of Analogous Compounds
*Molecular weights estimated using formula-based calculations where direct data were unavailable.
Key Comparisons
Core Heterocycles The target compound’s bromophenyl-thiazole group is shared with the pyrazole-triazole derivative in , which exhibits antimicrobial activity. Thiazole rings are known for their role in ATP-binding pocket interactions in kinases .
Synthetic Routes The synthesis of bromophenyl-thiazoles typically involves Hantzsch thiazole formation (e.g., coupling α-bromoketones with thioureas) . Pyrrole rings, as in the target compound, may form via Paal-Knorr cyclization . Ethanesulfonamide side chains, as seen in , are often introduced via nucleophilic substitution or Schotten-Baumann reactions.
Bioactivity Inference
- Compounds with bromophenyl-thiazole cores (e.g., ) are frequently screened for kinase inhibition (e.g., EGFR, VEGFR) due to structural mimicry of ATP .
- The dimethyl-ethanesulfonamide group in the target compound and enhances aqueous solubility, a critical factor in drug bioavailability .
Structural vs. Functional Similarity While the triazole-thiones in share bromophenyl groups with the target compound, their thione (-C=S) functionality confers distinct redox-modulating activity, contrasting with the target’s imino-pyrrole group. The Tanimoto coefficient, a metric for structural similarity (0–1 scale), would likely show moderate overlap (~0.4–0.6) between the target and compounds like , based on shared bromophenyl-thiazole motifs but divergent side chains .
Challenges and Limitations
- Data Gaps : Direct biological data (e.g., IC50, binding affinity) for the target compound are absent in the provided evidence. Activity inferences rely on structural analogs.
- Activity Cliffs: Minor structural changes (e.g., replacing pyrrole with pyrazole in ) can drastically alter bioactivity, underscoring the need for experimental validation .
Biological Activity
The compound 2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N,N-dimethylethanesulfonamide represents a novel molecular structure with potential biological significance. Its unique thiazole and pyrrole moieties suggest diverse pharmacological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The compound's molecular formula is C₁₅H₁₈BrN₃O₂S, with a molecular weight of 396.29 g/mol. The presence of the bromophenyl group and thiazole ring is notable for their roles in enhancing biological activity.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound under discussion has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that the compound inhibits bacterial growth, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin .
Table 1: Antimicrobial Activity of the Compound
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies utilizing various cancer cell lines have reported that it induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of key signaling pathways, including the MAPK pathway, which is critical in cancer progression .
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving A431 and Jurkat cell lines, the compound exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin. Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its cytotoxic effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for antimicrobial activity; modifications in this moiety can significantly alter potency.
- Bromophenyl Group : The presence of bromine enhances lipophilicity and biological interaction.
- Pyrrole Derivative : Contributes to anticancer effects by interacting with cellular targets involved in proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
